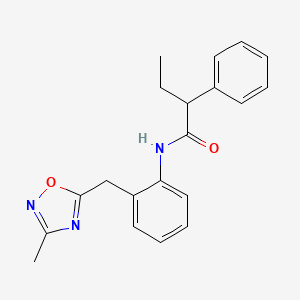

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide typically involves the cyclization of amidoximes with appropriate reagents. One common method involves the condensation of amidoximes with esters under basic conditions. For example, amidoxime can be reacted with diethyl oxalate in the presence of a base such as potassium hydroxide in n-butanol . The reaction mixture is then heated to facilitate cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. A related compound, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, exhibited percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

In vitro studies have shown that compounds with similar structures to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide induce apoptosis in cancer cells. For example, the cytotoxic assay results indicated that specific oxadiazole derivatives significantly damaged the DNA of glioblastoma cells .

Anti-Diabetic Properties

The anti-diabetic potential of oxadiazole derivatives has been explored through various models. In particular, studies using genetically modified Drosophila melanogaster have shown that certain oxadiazole compounds can effectively lower glucose levels in diabetic models . This suggests a promising avenue for developing new treatments for diabetes based on the oxadiazole scaffold.

Molecular Docking Studies

Molecular docking studies are essential for understanding how compounds interact with biological targets at the molecular level. Research has utilized docking simulations to predict how this compound and its derivatives bind to specific proteins involved in cancer progression and diabetes regulation . These studies often correlate well with biological activity observed in vitro.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Experimental Findings

A comprehensive review of literature reveals multiple case studies showcasing the effectiveness of oxadiazole derivatives in treating various conditions:

作用機序

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.

類似化合物との比較

Similar Compounds

1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 5-fluoro-1-(4-(5-substituted phenyl-1,2,4-oxadiazol-3-yl)benzyl)pyrimidine-2,4(1H,3H)-dione derivatives, exhibit comparable properties and applications.

Isoxazole Derivatives: These compounds share structural similarities with oxadiazoles and are studied for their potential in medicinal chemistry and materials science.

Uniqueness

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of both phenyl and butanamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O with a molecular weight of 322.4 g/mol. The compound features a phenylbutanamide backbone with a 3-methyl-1,2,4-oxadiazole substituent, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole with appropriate phenyl and butanamide derivatives through methods such as condensation reactions and coupling techniques. The purity of synthesized compounds is often confirmed using techniques such as NMR and HPLC.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, several compounds demonstrated potent antifungal activity against pathogens like Fusarium graminearum and Marssonina mali, with some showing better efficacy than standard antifungal agents like pyraclostrobin .

| Compound | Antifungal Activity (%) | Comparison to Pyraclostrobin (%) |

|---|---|---|

| 10a | 84.4 | Better |

| 10b | 80.8 | Comparable |

| 10g | 81.1 | Comparable |

Cytotoxicity

The cytotoxic effects of oxadiazole derivatives have been extensively studied in cancer cell lines. For instance, compounds derived from oxadiazoles have shown significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported an IC50 value of 29 μM for certain derivatives against HeLa cells, indicating strong potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key enzymatic pathways in target organisms or cells. For example, structure-activity relationship (SAR) studies have indicated that modifications to the oxadiazole moiety can enhance binding affinity to specific biological targets .

Case Studies

- Zebrafish Embryo Toxicity : A study evaluated the toxicity of various oxadiazole derivatives on zebrafish embryos, revealing that some compounds caused developmental abnormalities at certain concentrations. This highlights the need for careful assessment when considering these compounds for therapeutic use .

- Inhibition of SARS-CoV-2 : Recent research has identified oxadiazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Compounds were screened using fluorescence resonance energy transfer (FRET) assays, showing promising inhibition rates .

特性

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-3-17(15-9-5-4-6-10-15)20(24)22-18-12-8-7-11-16(18)13-19-21-14(2)23-25-19/h4-12,17H,3,13H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAQTQXKMTVJIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。